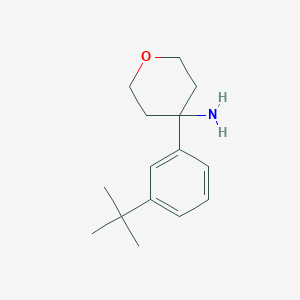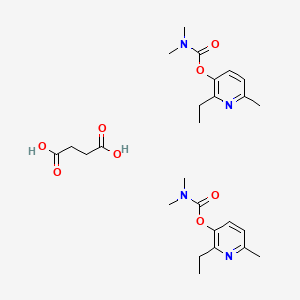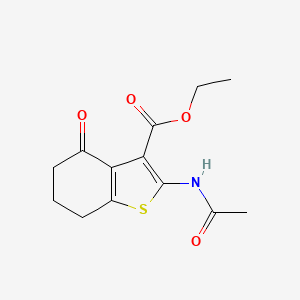![molecular formula C15H13N3O4S B1392913 Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1261365-63-2](/img/structure/B1392913.png)
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a unique chemical compound with the empirical formula C15H13N3O4S . It has a molecular weight of 331.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is complex, with a pyrimidine ring fused to a pyrrole ring . The compound also contains a tosyl group and a carboxylate group .
Physical And Chemical Properties Analysis
“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a solid compound . Its SMILES string is COC(=O)c1ncnc2n(ccc12)S(=O)(=O)c3ccc©cc3 .
Aplicaciones Científicas De Investigación
Cancer Research PAK4 Inhibition
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been studied for its potential as a competitive inhibitor of p21-activated kinase 4 (PAK4), which is overexpressed in various cancers. Molecular dynamics simulations and binding free energy calculations have been used to investigate the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives .
Antitubercular Activity
Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have shown promise in anti-tubercular activity. Specific substitutions on the phenyl derivatives have been found to improve this activity, indicating potential applications in tuberculosis treatment .
Janus Kinase Inhibitors
This compound serves as an important intermediate in the preparation of Janus kinase inhibitors like INCB018424, which are significant in the treatment of various diseases including myelofibrosis and polycythemia vera .
Targeted Kinase Inhibitors (TKIs)
New pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential targeted kinase inhibitors (TKIs). These compounds, specifically halogenated benzylidenebenzohydrazides, could be potent and effective in targeting specific kinases involved in diseases .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a compound that has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound are EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and survival .
Mode of Action
The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to them, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The affected pathways include those regulated by the target enzymes. For instance, EGFR, Her2, and VEGFR2 are involved in the regulation of cell growth and survival . CDK2 is involved in cell cycle regulation . The inhibition of these enzymes by the compound disrupts these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of different halogen atoms on the phenyl ring of similar compounds has been shown to cause different effects on their antitubercular activity . .
Propiedades
IUPAC Name |
methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJLLIGIYJWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679102 | |
| Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
CAS RN |
1261365-63-2 | |
| Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



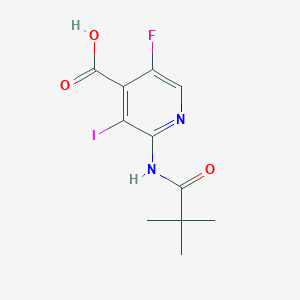
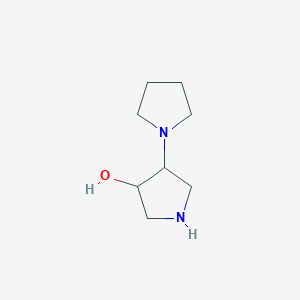
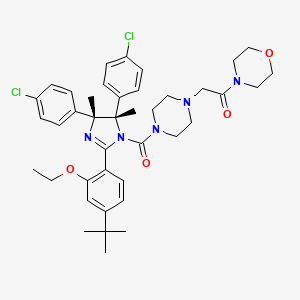
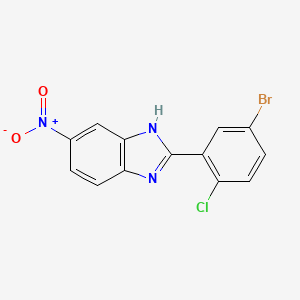

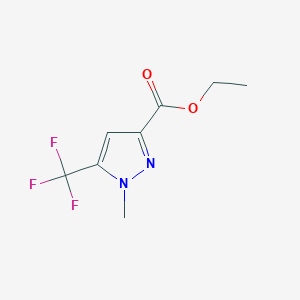
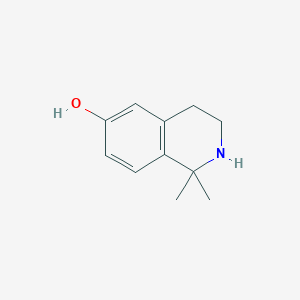
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
